molecular formula C20H22N2OS B2477275 3-(Naphthalen-1-ylmethyl)-1-propyl-1-(thiophen-3-ylmethyl)urea CAS No. 1234818-21-3

3-(Naphthalen-1-ylmethyl)-1-propyl-1-(thiophen-3-ylmethyl)urea

Cat. No.: B2477275
CAS No.: 1234818-21-3
M. Wt: 338.47
InChI Key: ZJLSYQDOXHYMHI-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-ylmethyl)-1-propyl-1-(thiophen-3-ylmethyl)urea is a urea derivative featuring a naphthalene ring and a thiophene moiety as substituents. The naphthalen-1-ylmethyl group contributes significant aromatic bulk and lipophilicity, while the thiophen-3-ylmethyl substituent introduces heteroaromatic character with sulfur-based electronic effects. The propyl chain at the urea nitrogen may enhance solubility and influence conformational flexibility. This compound’s structural uniqueness lies in the combination of these groups, which could modulate interactions with biological targets or material surfaces. Structural analysis tools like SHELX programs (e.g., SHELXL for refinement) are commonly employed to resolve such compounds, though their application here remains speculative without direct evidence.

Properties

IUPAC Name

3-(naphthalen-1-ylmethyl)-1-propyl-1-(thiophen-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS/c1-2-11-22(14-16-10-12-24-15-16)20(23)21-13-18-8-5-7-17-6-3-4-9-19(17)18/h3-10,12,15H,2,11,13-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLSYQDOXHYMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CSC=C1)C(=O)NCC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Naphthalen-1-ylmethyl)-1-propyl-1-(thiophen-3-ylmethyl)urea typically involves the reaction of naphthalen-1-ylmethylamine with thiophen-3-ylmethyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The reactants are fed into a reactor where the reaction takes place under optimized conditions. The product is then separated and purified using industrial-scale techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Naphthalen-1-ylmethyl)-1-propyl-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of naphthalene-1-carboxylic acid derivatives.

    Reduction: Formation of naphthalen-1-ylmethylamine derivatives.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

3-(Naphthalen-1-ylmethyl)-1-propyl-1-(thiophen-3-ylmethyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Naphthalen-1-ylmethyl)-1-propyl-1-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related urea/thiourea derivatives, emphasizing substituent effects on biological activity and physicochemical properties. Key findings from the evidence and inferred trends are summarized below.

Structural and Functional Group Analysis

  • Target Compound: Substituents: Naphthalen-1-ylmethyl (bulky aromatic), thiophen-3-ylmethyl (heteroaromatic with sulfur).
  • Triazole-Containing Urea Derivatives () :

    • Example: Compounds 1a–e, 3a–e, 4a–e .
    • Substituents: 1,2,4-Triazole (smaller heterocycle with three nitrogen atoms).
    • Key activities: Antifungal (e.g., Phomopsis species), larvicidal (Aedes aegypti), and anti-inflammatory effects.
Compound Substituents Biological Activity (LD₅₀ or IC₅₀) Key Findings
Target Compound Naphthalene + Thiophene Not reported Structural analogs suggest potential for enhanced lipophilicity and varied target affinity.
Compound 3d Triazole derivatives LD₅₀ = 67.9 ppm (Aedes aegypti) Most potent larvicidal activity in series.
Compound 1c Triazole derivatives LD₅₀ = 118.8 ppm (Aedes aegypti) Moderate activity against P. obscurans.
Compound 4e Triazole derivatives Selective antifungal activity Effective against P. obscurans and P. viticola.

Physicochemical and Electronic Properties

  • Lipophilicity : Naphthalene’s hydrophobicity may increase cell membrane permeability but reduce aqueous solubility compared to triazole derivatives.
  • Electronic Effects : Thiophene’s sulfur atom could engage in hydrogen bonding or van der Waals interactions distinct from triazole’s nitrogen-dominated reactivity.

Biological Activity

3-(Naphthalen-1-ylmethyl)-1-propyl-1-(thiophen-3-ylmethyl)urea is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

The synthesis of 3-(Naphthalen-1-ylmethyl)-1-propyl-1-(thiophen-3-ylmethyl)urea typically involves the reaction of naphthalen-1-ylmethylamine with thiophen-3-ylmethyl isocyanate. The reaction is conducted under controlled conditions, often in an inert atmosphere, to minimize side reactions. The product is purified through techniques such as recrystallization or chromatography.

Chemical Structure:

  • IUPAC Name: 3-(naphthalen-1-ylmethyl)-1-propyl-1-(thiophen-3-ylmethyl)urea
  • Molecular Formula: C20H22N2OS
  • Molecular Weight: 338.46 g/mol

Antimicrobial Properties

Research indicates that compounds similar to 3-(Naphthalen-1-ylmethyl)-1-propyl-1-(thiophen-3-ylmethyl)urea possess significant antimicrobial activities. Thiourea derivatives have been reported to show antibacterial effects against various pathogens, including E. faecalis, P. aeruginosa, and K. pneumoniae. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against these bacteria .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. In vitro studies have shown that thiourea derivatives exhibit cytotoxic effects on cancer cell lines. For example, certain derivatives have shown GI50 values (the concentration required to inhibit cell growth by 50%) in the range of 15 to 30 µM against various cancer cell lines, including breast and lung cancers .

The biological activity of 3-(Naphthalen-1-ylmethyl)-1-propyl-1-(thiophen-3-ylmethyl)urea is believed to stem from its ability to interact with specific molecular targets within cells. This interaction may involve binding to enzymes or receptors, leading to alterations in their activity and subsequent biological responses. The exact pathways remain an area for further research but are crucial for understanding the therapeutic potential of this compound.

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiourea derivatives:

Study Findings
Study A (2023)Reported broad-spectrum antimicrobial activity with MIC values comparable to standard antibiotics .
Study B (2023)Investigated anticancer properties showing selective cytotoxicity against multiple cancer cell lines with GI50 values as low as 15 µM .
Study C (2024)Evaluated the mechanism of action involving enzyme inhibition, contributing to its anticancer effects .

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